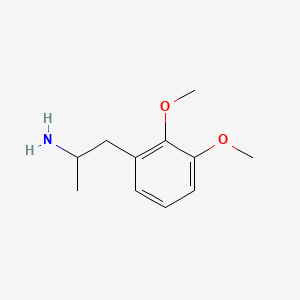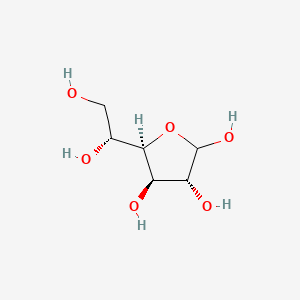
D-Glucofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucofuranose is a five-membered ring form of glucose, a simple sugar that plays a crucial role in the metabolism of living organisms. It is one of the several structural forms of glucose, existing in equilibrium with other forms such as the six-membered ring (pyranose) and the open-chain form. The furanose form is less common but is significant in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Glucofuranose can be synthesized through the isomerization of D-glucose. One common method involves the use of acid catalysts to promote the formation of the furanose ring from the open-chain form of glucose. The reaction typically occurs under mild conditions, with the use of aqueous solutions and controlled temperatures to favor the formation of the furanose form.
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of starches into glucose, followed by the isomerization process. Enzymes such as glucose isomerase are used to catalyze the conversion of glucose into its furanose form. This method is preferred due to its efficiency and the ability to produce high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form gluconic acid using oxidizing agents such as bromine water or nitric acid.
Reduction: Reduction of this compound typically yields sorbitol, a sugar alcohol, using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the hydroxyl groups of this compound, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Bromine water, nitric acid
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Acyl chlorides, alkyl halides
Major Products:
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Various esters and ethers depending on the substituents used
Aplicaciones Científicas De Investigación
D-Glucofuranose has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of D-Glucofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, in the case of its use as an enzyme inhibitor, this compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific application and the derivative of this compound used .
Comparación Con Compuestos Similares
D-Glucofuranose is unique compared to other similar compounds due to its five-membered ring structure. Similar compounds include:
D-Glucopyranose: The six-membered ring form of glucose, which is more common in nature.
D-Mannofuranose: Another five-membered ring sugar, differing in the orientation of the hydroxyl groups.
D-Fructofuranose: A five-membered ring form of fructose, another common sugar.
The uniqueness of this compound lies in its specific structural configuration, which imparts different chemical and biological properties compared to its counterparts .
Propiedades
Número CAS |
610-85-5 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |
Clave InChI |
AVVWPBAENSWJCB-IVMDWMLBSA-N |
SMILES isomérico |
C([C@H]([C@@H]1[C@@H]([C@H](C(O1)O)O)O)O)O |
SMILES canónico |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



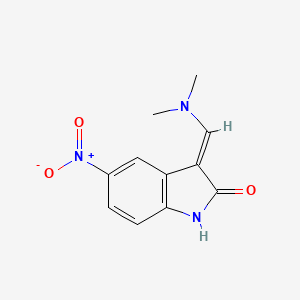

![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
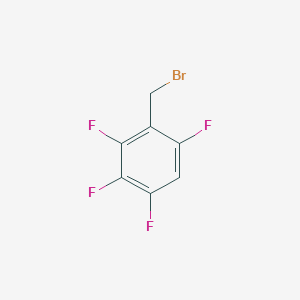
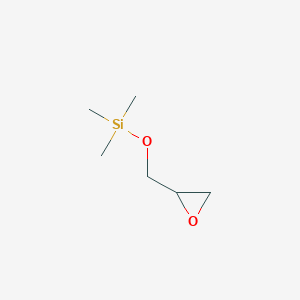
![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
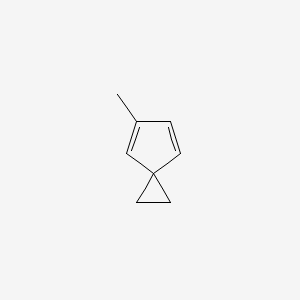
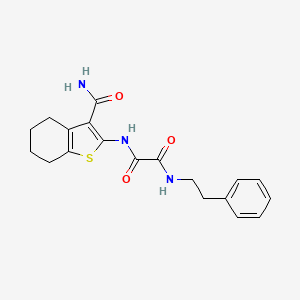
![3-[3-(Dimethylamino)propyl]oxolan-2-one](/img/structure/B14146164.png)
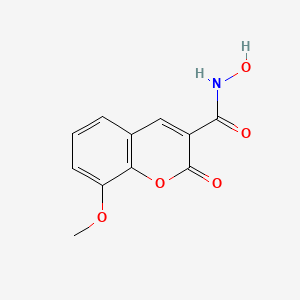
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14146181.png)
